![molecular formula C10H12N2O3 B13935910 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C10H12N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methylaminocarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methylamine and carbon dioxide under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-Formylbenzoic acid is reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the intermediate this compound.
Step 2: The intermediate is then subjected to carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminocarbonylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A structurally similar compound with an amino group instead of the methylaminocarbonylamino group.
4-Formylbenzoic acid: The precursor used in the synthesis of 4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid.
4-Methylaminobenzoic acid: A compound with a similar structure but lacking the carbonyl group.
Uniqueness
This compound is unique due to the presence of the methylaminocarbonylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
4-[(methylcarbamoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(15)12-6-7-2-4-8(5-3-7)9(13)14/h2-5H,6H2,1H3,(H,13,14)(H2,11,12,15) |
InChIキー |
FABDSENWVRJHNP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
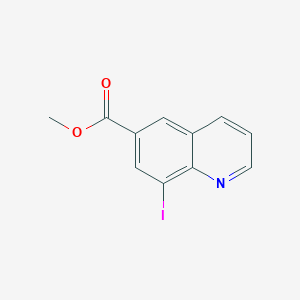
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
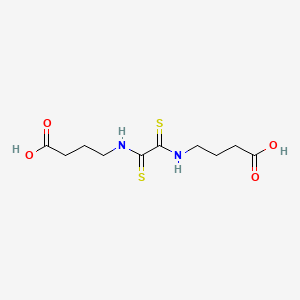
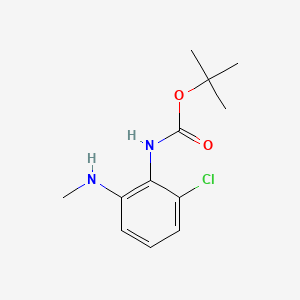
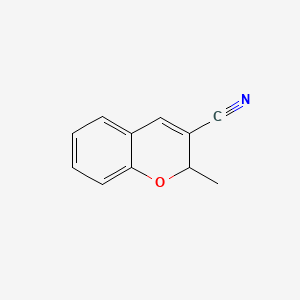

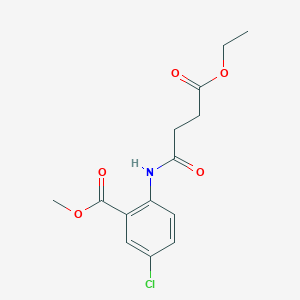




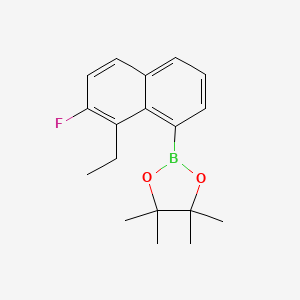
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
